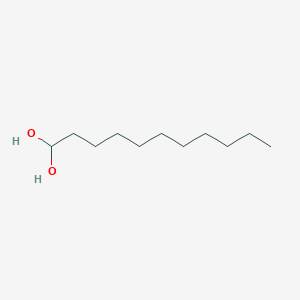
1,1-Undecanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: 1,1-Undecanediol can be synthesized through several methods. One common approach involves the reduction of undecanoic acid or its derivatives. For instance, the reduction of undecanoic acid with lithium aluminum hydride (LiAlH4) can yield this compound. Another method involves the hydrolysis of undecane-1,11-diol diacetate, which can be prepared by the esterification of undecane-1,11-diol with acetic anhydride.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of undecanoic acid or its esters. This process is carried out under high pressure and temperature conditions, using catalysts such as palladium on carbon (Pd/C) or nickel (Ni).
化学反応の分析
Types of Reactions: 1,1-Undecanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form undecanoic acid or other oxidized derivatives.
Reduction: The compound can be further reduced to form undecane.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products:
Oxidation: Undecanoic acid.
Reduction: Undecane.
Substitution: Halogenated undecane derivatives.
科学的研究の応用
1,1-Undecanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers, surfactants, and lubricants.
作用機序
The mechanism of action of 1,1-Undecanediol depends on its application. In biological systems, it may interact with cell membranes, disrupting their integrity and leading to antimicrobial effects. In chemical reactions, the hydroxyl groups can participate in hydrogen bonding, nucleophilic substitution, and other interactions, influencing the reactivity and properties of the compound.
類似化合物との比較
1,10-Decanediol: Another diol with a similar structure but with hydroxyl groups at different positions.
1,3-Undecanediol: A diol with hydroxyl groups at the 1 and 3 positions.
Comparison: 1,1-Undecanediol is unique due to the positioning of its hydroxyl groups at the terminal ends of the hydrocarbon chain. This positioning can influence its reactivity and physical properties, making it distinct from other diols like 1,10-Decanediol and 1,3-Undecanediol.
特性
分子式 |
C11H24O2 |
|---|---|
分子量 |
188.31 g/mol |
IUPAC名 |
undecane-1,1-diol |
InChI |
InChI=1S/C11H24O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h11-13H,2-10H2,1H3 |
InChIキー |
GRXOWOKLKIZFNP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


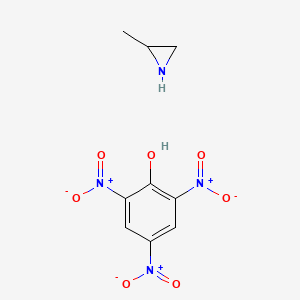


![N-[2-(4-carbamothioyl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B14006857.png)

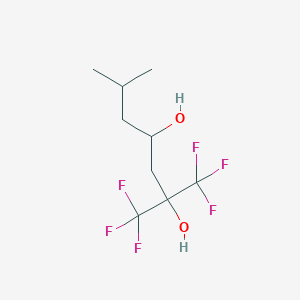
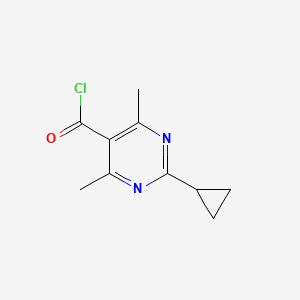

![3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-1-morpholin-4-ylpropan-1-one;ethanesulfonic acid](/img/structure/B14006886.png)


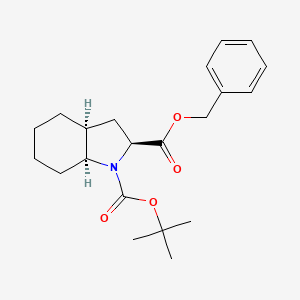
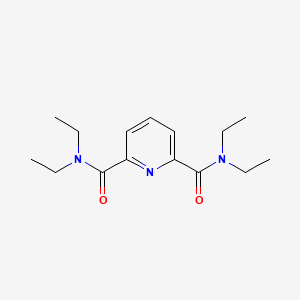
![6-(Bromomethyl)-7H-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14006910.png)
